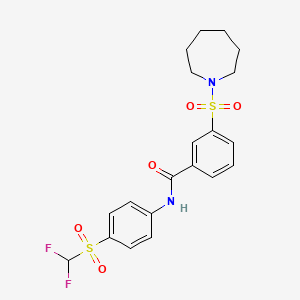

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

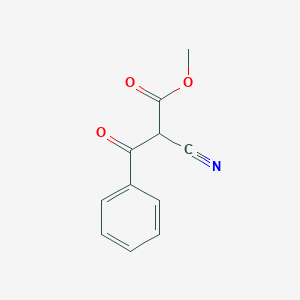

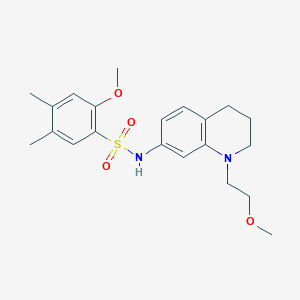

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide, also known as AZD1775, is a small molecule inhibitor of the checkpoint kinase 1 (CHK1). It was first synthesized by AstraZeneca and is currently being studied for its potential use in cancer treatment.

Applications De Recherche Scientifique

Decomposition and Photodecomposition Studies

The decomposition behaviors of sulfonyl azides, closely related to the chemical structure , have been thoroughly investigated. For instance, the thermal-decomposition and photo-decomposition of benzenesulfonyl azide have been studied using matrix-isolation IR spectroscopy and quantum chemical calculations. These studies reveal the mechanisms behind molecular nitrogen release and the formation of phenylnitrene and SO2, providing insights into the reactivity and potential applications of sulfonyl azides in synthetic chemistry (Deng et al., 2017).

Ionic Liquids Synthesis

Azepane, a structural component of the compound , has been utilized in the synthesis of a new family of room-temperature ionic liquids. These transformations offer insights into mitigating disposal issues associated with diamine production byproducts in the polyamide industry, highlighting the compound's relevance in green chemistry and material science applications (Belhocine et al., 2011).

Anticancer Activity of Sulfonamide Derivatives

Research on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share functional group similarities with the compound of interest, has demonstrated potent cytotoxic activity against various human cancer cell lines. These findings underline the potential of sulfonamide derivatives in designing new anticancer agents (Ravichandiran et al., 2019).

Novel Synthesis Routes

The development of novel synthesis routes for benzo[b]azepin-3-ones via phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehydes and ynones showcases the versatility of sulfonamide derivatives in organic synthesis. This method highlights the potential for constructing complex molecular structures under mild conditions (Zhang et al., 2019).

Antibacterial Activity

Sulfonamide drugs, known for their broad range of biological activities, have been synthesized with improved yields through highly economical synthetic routes. Studies on α-tolylsulfonamide derivatives reveal significant antibacterial activity, suggesting potential applications in medicinal chemistry (Ajani et al., 2012).

Propriétés

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-[4-(difluoromethylsulfonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O5S2/c21-20(22)30(26,27)17-10-8-16(9-11-17)23-19(25)15-6-5-7-18(14-15)31(28,29)24-12-3-1-2-4-13-24/h5-11,14,20H,1-4,12-13H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPDYALFYQIYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)

![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)

![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)